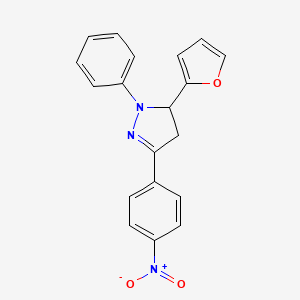
5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RDR 02308 is a chemical compound known for its role as a Toll-like receptor 4-Myeloid differentiation primary response 88 binding inhibitor. It inhibits full-length beta-lactamase, making it significant in the field of immunology and anti-infection research .
Preparation Methods
The synthetic routes and reaction conditions for RDR 02308 are not extensively detailed in the available literature. it is known that the compound is synthesized and stored as a solid at -20°C for up to three years . The compound is soluble in dimethyl sulfoxide at a concentration of 100 milligrams per milliliter, requiring ultrasonic assistance due to its hygroscopic nature .
Chemical Reactions Analysis
RDR 02308 undergoes various chemical reactions, primarily focusing on its inhibitory action. It inhibits lipopolysaccharide-mediated interleukin-6 production in RAW264.7 cells at concentrations ranging from 0 to 10 micromolar over an incubation period of one hour . The major product formed from this reaction is the inhibition of interleukin-6 production .
Scientific Research Applications
RDR 02308 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving Toll-like receptor 4 and Myeloid differentiation primary response 88 pathways.
Biology: The compound is utilized in cellular studies to understand its inhibitory effects on lipopolysaccharide-mediated interleukin-6 production.
Medicine: RDR 02308’s role as a beta-lactamase inhibitor makes it valuable in research focused on developing new anti-infection therapies.
Industry: The compound is used in the production of research-grade chemicals and reagents.
Mechanism of Action
RDR 02308 exerts its effects by binding to Toll-like receptor 4 and Myeloid differentiation primary response 88, inhibiting the full-length beta-lactamase. This inhibition prevents the production of interleukin-6 in response to lipopolysaccharide stimulation, thereby modulating the immune response .
Comparison with Similar Compounds
RDR 02308 is unique in its specific inhibition of Toll-like receptor 4-Myeloid differentiation primary response 88 binding. Similar compounds include:
Toll-like receptor 3 inhibitors: These compounds target different Toll-like receptors but do not inhibit beta-lactamase.
Toll-like receptor 2 inhibitors: These compounds also target different Toll-like receptors and have distinct mechanisms of action.
RDR 02308 stands out due to its dual role in inhibiting both Toll-like receptor 4-Myeloid differentiation primary response 88 binding and beta-lactamase, making it a valuable tool in immunology and anti-infection research.
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2 |
InChI Key |
DCFSIJLWXJXSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


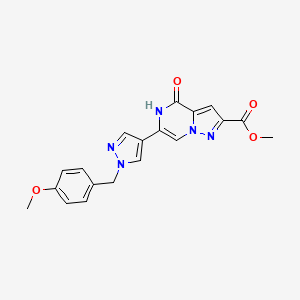
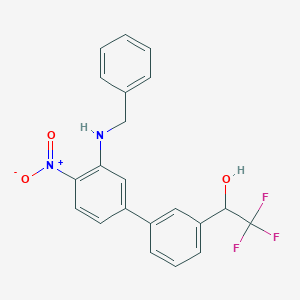


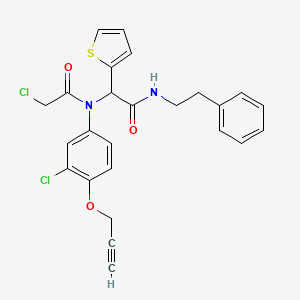
![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)
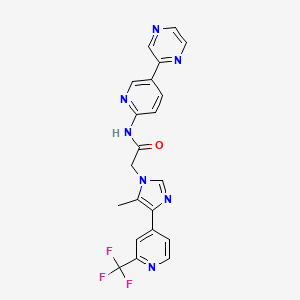
![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)

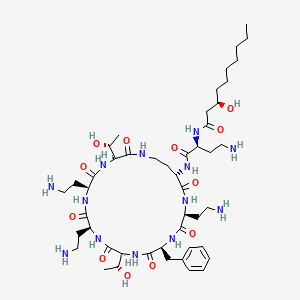

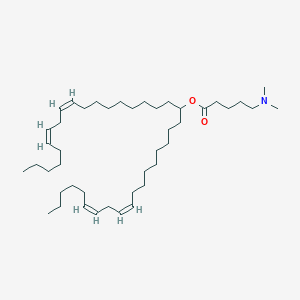
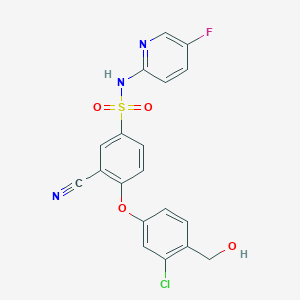
![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)
